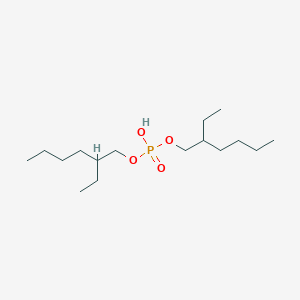
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid, also known as DPTA, is a synthetic compound that is widely used in scientific research applications. It is a derivative of the natural hormone, progesterone, and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid exerts its effects by binding to the progesterone receptor in the body. This binding activates a cascade of biochemical processes that ultimately result in the regulation of ovulation and other reproductive functions. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is a progestin, which means that it mimics the effects of progesterone in the body.
Efectos Bioquímicos Y Fisiológicos
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to regulate the menstrual cycle, induce ovulation, and prevent pregnancy. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has also been studied for its potential use in the treatment of endometriosis, a condition in which the tissue that lines the uterus grows outside of it. Additionally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid in lab experiments is its specificity for the progesterone receptor. This allows researchers to study the effects of progesterone in a controlled manner. However, one limitation of using 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is its potential for off-target effects, particularly at high doses. Additionally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid may not be suitable for use in certain experimental systems, depending on the research question being studied.
Direcciones Futuras
There are several future directions for research involving 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid. One area of interest is the potential use of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid as a contraceptive agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid on the body. Finally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid may have potential therapeutic applications in the treatment of inflammatory conditions and other diseases. Further research is needed to fully explore these possibilities.
Conclusion:
In conclusion, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is a synthetic compound that has been extensively used in scientific research applications. It is a progestin that binds to the progesterone receptor in the body, resulting in a variety of biochemical and physiological effects. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been studied for its potential use as a contraceptive agent and in the treatment of inflammatory conditions. Further research is needed to fully understand the potential applications of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid in these and other areas.
Métodos De Síntesis
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid can be synthesized through a multistep process that involves the reaction of progesterone with thionyl chloride, followed by the reaction of the resulting intermediate with 3-mercaptopropionic acid. The final product is purified through a series of chromatography steps, resulting in a white crystalline powder.
Aplicaciones Científicas De Investigación
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been extensively used in scientific research, particularly in the field of reproductive biology. It has been shown to have a variety of effects on the female reproductive system, including inducing ovulation, regulating the menstrual cycle, and preventing pregnancy. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has also been studied for its potential use as a contraceptive agent.
Propiedades
Número CAS |
114967-87-2 |
|---|---|
Nombre del producto |
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid |
Fórmula molecular |
C24H34O5S |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-22-9-5-16(25)13-15(22)3-4-17-18(22)6-10-23(2)19(17)7-11-24(23,29)20(26)14-30-12-8-21(27)28/h13,17-19,29H,3-12,14H2,1-2H3,(H,27,28)/t17?,18?,19?,22-,23-,24-/m0/s1 |
Clave InChI |
UAFRGXAWRASUEZ-UMYBXSPQSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
Sinónimos |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



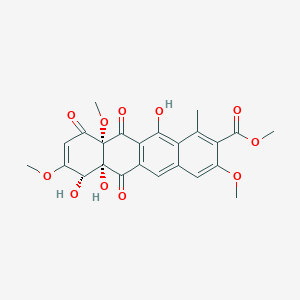
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
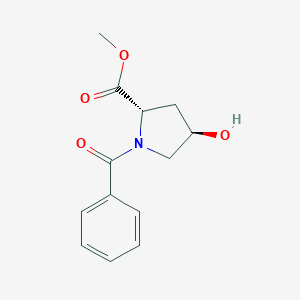

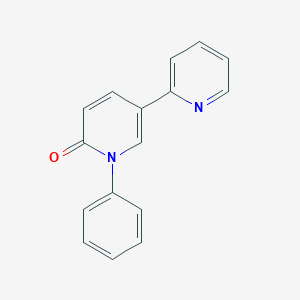



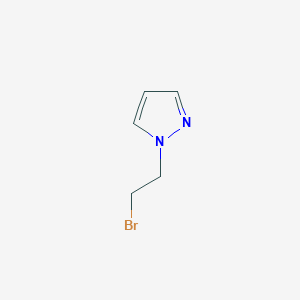
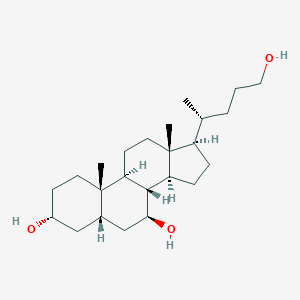
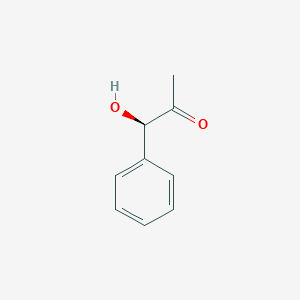

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
